2-Thiomorpholinol

Descripción general

Descripción

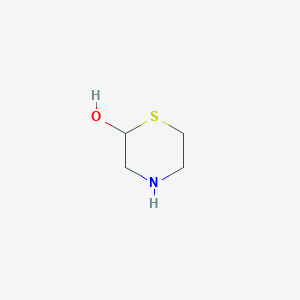

2-Thiomorpholinol is a heterocyclic compound that belongs to the class of morpholinols. It consists of a morpholine ring with a thiol group attached to it. The molecular formula of this compound is C4H9NOS, and it has a molecular weight of 119.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinol can be achieved through various methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with sulfur monochloride (S2Cl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and formaldehyde in the presence of a catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-Thiomorpholinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it susceptible to oxidation reactions, leading to the formation of disulfides or sulfonic acids. Reduction reactions can convert the thiol group to a sulfide or a thiolate anion. Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions at the nitrogen or sulfur atoms.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Sulfides, thiolate anions

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Thiomorpholinol and its derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological effects, making them valuable in drug development.

Antimicrobial Activity

Thiomorpholine derivatives, including this compound, have shown significant antibacterial properties. For instance, modifications of the thiomorpholine structure have led to compounds that are effective against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

Research indicates that thiomorpholine-based compounds possess antitubercular activity, making them potential candidates for treating tuberculosis. Their mechanism often involves enzyme inhibition that disrupts bacterial metabolism .

Antidiabetic Properties

This compound has been identified as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). This property allows it to enhance insulin secretion and improve glycemic control .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that thiomorpholine derivatives can act as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines, which is beneficial in conditions like rheumatoid arthritis .

Polymer Science

The synthesis of polymers derived from thiomorpholine has opened new avenues in materials science. These polymers are being researched for their potential applications in drug delivery systems and biomedical devices.

Stimuli-Responsive Polymers

Recent advancements have led to the development of smart polymers that respond to external stimuli (e.g., temperature changes). These polymers can be utilized for controlled drug release, enhancing therapeutic efficacy .

Biocompatibility Studies

Polymers based on this compound have shown promising biocompatibility profiles, making them suitable candidates for use in cellular transfection and tissue engineering applications .

Industrial Applications

Beyond medicinal uses, this compound has various industrial applications due to its chemical properties.

Corrosion Inhibitors

Thiomorpholine compounds are employed as corrosion inhibitors in various industrial processes. Their effectiveness stems from their ability to form protective films on metal surfaces, thus preventing oxidation .

Solvents and Additives

Due to its low cost and favorable chemical properties, this compound is used as an organic solvent in chemical reactions and as an additive in rubber manufacturing .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Thiomorpholinol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or the modulation of protein function . Additionally, the compound can interact with metal ions, forming complexes that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Thiomorpholinol can be compared with other similar compounds, such as morpholine, thiomorpholine, and piperazine derivatives:

Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.

Thiomorpholine: Similar structure but without the hydroxyl group, affecting its hydrogen bonding capabilities.

Piperazine Derivatives: Different ring structure, leading to variations in chemical reactivity and biological activity.

Actividad Biológica

2-Thiomorpholinol, a derivative of thiomorpholine, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant pharmacological potential, making it a subject of extensive research. This article will explore the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables.

Overview of Biological Activities

This compound has been studied for its various biological activities, including:

- Antioxidant Activity

- Antihyperlipidemic and Antihypercholesterolemic Effects

- Anti-inflammatory Properties

- Antimicrobial Activity

- Inhibition of Enzymes (e.g., Acetylcholinesterase, Angiotensin-converting enzyme)

Antioxidant Activity

Research indicates that this compound derivatives possess strong antioxidant properties. For instance, compounds derived from thiomorpholine have shown significant inhibition of lipid peroxidation with IC50 values as low as 7.5 µM . The antioxidant activity is attributed to the ability of these compounds to prevent the oxidation of low-density lipoproteins (LDL), which is crucial for cardiovascular health.

Antihyperlipidemic and Antihypercholesterolemic Effects

A notable study demonstrated that this compound significantly reduces plasma total cholesterol (TC) and triglyceride (TG) levels in hyperlipidemic animal models. In experiments involving female C57BL/6 mice, administration of the compound resulted in a 67% reduction in TC and a 25% reduction in TG levels compared to control groups treated with tyloxapol . This effect is comparable to that of simvastatin, a well-known cholesterol-lowering medication.

Anti-inflammatory Properties

In addition to its lipid-lowering effects, this compound has shown potential anti-inflammatory activity. The compound was evaluated for its ability to modulate inflammatory pathways associated with atherosclerosis, suggesting its utility in preventing cardiovascular diseases .

Antimicrobial Activity

This compound derivatives have been tested against various bacterial strains, including Mycobacterium smegmatis. Some derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL . This positions this compound as a promising candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Certain derivatives showed moderate inhibition compared to donepezil, a standard AChE inhibitor .

- Angiotensin-converting enzyme (ACE) : Thiomorpholine derivatives demonstrated varying degrees of ACE inhibition, with some compounds achieving over 86% effectiveness compared to captopril .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

- In Vivo Studies : One study focused on the antihyperlipidemic effects in mice induced with hyperlipidemia via tyloxapol administration. Results indicated significant reductions in both TC and TG levels post-treatment with this compound .

- Antimicrobial Testing : Various thiomorpholine derivatives were screened against Mycobacterium species, revealing promising results that warrant further exploration for potential therapeutic applications .

- Enzyme Inhibition Studies : The inhibitory effects on ACE suggest potential applications in hypertension management, while AChE inhibition points towards possible neuroprotective benefits .

Propiedades

IUPAC Name |

thiomorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLMECSJBADRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097678-00-5 | |

| Record name | 2-Thiomorpholinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOMORPHOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.